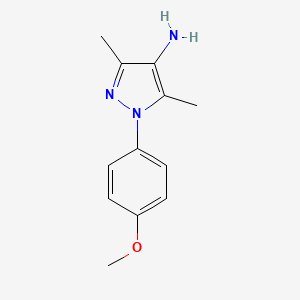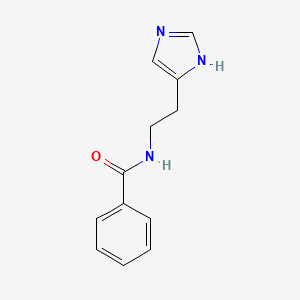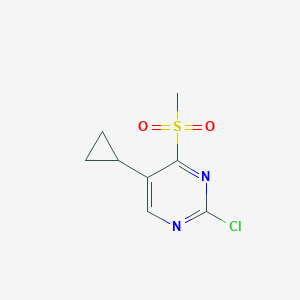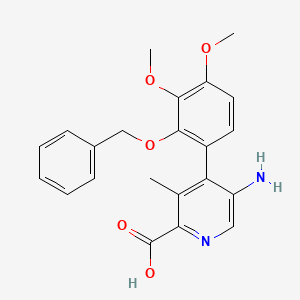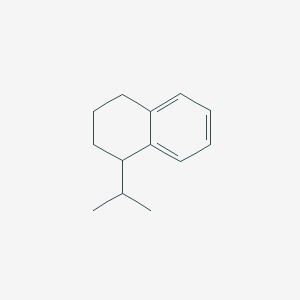
1-(1-Methylethyl)-1,2,3,4-tetrahydro-naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylethyl)-1,2,3,4-tetrahydro-naphthalene can be achieved through several methods. One common approach involves the hydrogenation of 1-isopropylnaphthalene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to ensure complete hydrogenation of the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(1-Methylethyl)-1,2,3,4-tetrahydro-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using catalysts such as Pd/C or Raney nickel under high pressure.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include isopropyl-substituted alcohols, ketones, carboxylic acids, and various halogenated or nitrated derivatives.
科学的研究の応用
1-(1-Methylethyl)-1,2,3,4-tetrahydro-naphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 1-(1-Methylethyl)-1,2,3,4-tetrahydro-naphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-Isopropylnaphthalene: A precursor to 1-(1-Methylethyl)-1,2,3,4-tetrahydro-naphthalene, differing by the degree of hydrogenation.
1-Methylnaphthalene: Similar structure but with a methyl group instead of an isopropyl group.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Lacks the isopropyl substitution, making it a simpler hydrogenated naphthalene derivative.
Uniqueness
This compound is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
36748-60-4 |
|---|---|
分子式 |
C13H18 |
分子量 |
174.28 g/mol |
IUPAC名 |
1-propan-2-yl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H18/c1-10(2)12-9-5-7-11-6-3-4-8-13(11)12/h3-4,6,8,10,12H,5,7,9H2,1-2H3 |
InChIキー |
LRCMZPVVFRECQR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCCC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate](/img/structure/B13985877.png)
![8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13985878.png)
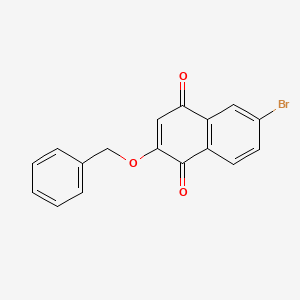

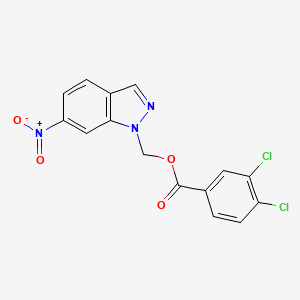

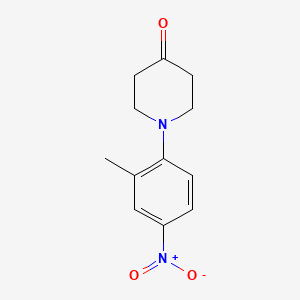
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile](/img/structure/B13985912.png)
